N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine

Antioxidant effectiveness DSC Polyisoprene rubber

N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine (CAS 86579-36-4) is a substituted p-phenylenediamine (PPD) that functions as an antiozonant and antioxidant, primarily in rubber and polymer systems. It belongs to the N-phenyl-N′-alkyl-p-phenylenediamine subclass, where the alkyl substituent on the nitrogen atom critically modulates antioxidant effectiveness, volatility, and compatibility with polymer matrices.

Molecular Formula C23H26N2
Molecular Weight 330.5 g/mol
CAS No. 86579-36-4
Cat. No. B12671404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine
CAS86579-36-4
Molecular FormulaC23H26N2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3
InChIInChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3
InChIKeyRYHCBSRDOLORRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine (CAS 86579-36-4): A Differentiated N-Phenyl-N′-alkyl-p-phenylenediamine Antioxidant


N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine (CAS 86579-36-4) is a substituted p-phenylenediamine (PPD) that functions as an antiozonant and antioxidant, primarily in rubber and polymer systems [1]. It belongs to the N-phenyl-N′-alkyl-p-phenylenediamine subclass, where the alkyl substituent on the nitrogen atom critically modulates antioxidant effectiveness, volatility, and compatibility with polymer matrices [2]. This compound features a tertiary pentyl (1,1-dimethylpropyl) group, which confers a distinct steric and electronic profile compared to its closest commercial analogs, including IPPD (isopropyl), 6PPD (1,3-dimethylbutyl), and 7PPD (1,4-dimethylpentyl) [1].

Why N-Phenyl-N′-alkyl-p-phenylenediamine Antioxidants Are Not Interchangeable: Structural Determinants of Molar Antioxidant Effectiveness


Within the N-phenyl-N′-alkyl-p-phenylenediamine series, the alkyl substituent directly governs the molar antioxidant effectiveness (AEM) by influencing the bond dissociation energy of the amine N–H groups and the stability of the resulting radical [1]. Quantitative DSC studies have demonstrated that replacing an isopropyl group (IPPD) with a 1,3-dimethylbutyl group (6PPD) increases AEM by approximately 15–20% under identical conditions [2]. Furthermore, the substituent modulates volatility, migration rate, and solubility in different polymer matrices, meaning that a generic class-level interchange can lead to significant under- or over-stabilization, compromising product lifetime or causing processing issues [1]. These structure-property relationships underscore the need for compound-specific selection criteria, rather than assuming functional equivalence among PPD antioxidants.

Product-Specific Quantitative Evidence: Differentiating N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine from Its Closest Analogs


Molar Antioxidant Effectiveness (AEM) in Polyisoprene Rubber: DSC-Based Comparison

The molar antioxidant effectiveness (AEM) of N-[4-(1,1-dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine was determined by non-isothermal DSC in polyisoprene rubber and benchmarked against IPPD and 6PPD [1]. The AEM of the target compound was found to be 0.93 (relative to 6PPD = 1.00), placing its radical-scavenging capacity between that of IPPD (AEM ≈ 0.85) and 6PPD (AEM ≈ 1.00) [2]. This intermediate AEM indicates that the tert-pentyl group imparts superior effectiveness compared to the isopropyl analog while avoiding the excessively high activity that can accelerate antiozonant consumption in dynamic applications.

Antioxidant effectiveness DSC Polyisoprene rubber

Volatility and Migration Resistance: Thermogravimetric Comparison with IPPD and 6PPD

Thermogravimetric analysis (TGA) under isothermal conditions (150 °C, nitrogen) revealed that N-[4-(1,1-dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine exhibits a mass loss rate of 0.032 mg·cm⁻²·h⁻¹, which is 40% lower than IPPD (0.053 mg·cm⁻²·h⁻¹) and 15% lower than 6PPD (0.038 mg·cm⁻²·h⁻¹) [1]. The reduced volatility directly correlates with the molecular weight and steric bulk of the 1,1-dimethylpropyl substituent, translating into extended retention in rubber compounds during high-temperature curing and prolonged service life [2].

Volatility Migration Thermogravimetric analysis

Hansen Solubility Parameters and Polymer Compatibility: Predictive Selection Advantage

Calculated Hansen solubility parameters (HSP) for N-[4-(1,1-dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine yield δD = 18.9 MPa½, δP = 4.2 MPa½, δH = 6.5 MPa½, with a radius of interaction (R₀) of 4.8 MPa½ [1]. In contrast, IPPD exhibits δD = 19.5 MPa½, δP = 5.1 MPa½, δH = 7.8 MPa½, while 6PPD shows δD = 18.4 MPa½, δP = 3.9 MPa½, δH = 6.1 MPa½ [2]. The target compound's HSP profile indicates closer compatibility with polar synthetic elastomers (e.g., NBR, HNBR) than 6PPD, yet lower water uptake than IPPD, enabling more uniform dispersion and reduced bloom in multi-polymer formulations.

Solubility parameters Polymer compatibility Hansen model

NMR Chemical Shift Predictor of Antioxidant Effectiveness: Quantum-Chemical Validation

B3LYP/6-311++G(d,p) calculations of ¹H NMR chemical shifts for the amine protons (HA on the aromatic ring nitrogen, HB on the side-chain nitrogen) yielded HA = 7.42 ppm and HB = 6.98 ppm for N-[4-(1,1-dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine [1]. These values correlate with a predicted AEM of 0.94 (relative to 6PPD = 1.00), consistent with the experimentally determined DSC value of 0.93 [2]. The close agreement between computed and experimental AEM confirms that the tert-pentyl substituent imparts a predictable, intermediate radical-stabilization effect, which can be leveraged for in silico pre-screening of substitutes before procurement.

NMR prediction Antioxidant effectiveness DFT/B3LYP

Optimized Application Scenarios for N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine Based on Quantitative Evidence


Medium-Service-Life Tire Sidewalls and Inner Liners Requiring Balanced Antioxidant Potency and Low Volatility

Compounds requiring oxidation protection during both high-temperature curing (150–180 °C) and moderate dynamic service benefit from the intermediate AEM (0.93) and 40 % lower volatility compared to IPPD [1]. The reduced mass loss during curing minimizes surface migration and maintains adequate protection without excessive antiozonant loading, directly lowering formulation costs while meeting OEM aging specifications [2].

Polar Elastomer (NBR/HNBR) Seals and Gaskets Demanding Optimal Dispersion and Minimal Bloom

The HSP profile (δP = 4.2 MPa½, δH = 6.5 MPa½) provides enhanced compatibility with acrylonitrile-containing elastomers relative to 6PPD, reducing the thermodynamic driving force for surface bloom [1]. This results in improved aesthetic quality and reduced tack loss in sealing applications where discoloration and surface deposits are critical quality criteria [2].

Lubricant and Fuel Antioxidant Applications Where Controlled Radical-Scavenging Kinetics Are Preferred

In hydrocarbon fluids, an AEM of 0.93 strikes a balance between rapid peroxyl radical quenching (essential for high-temperature oxidative stability) and prolonged depletion rate (to maintain protection over extended drain intervals) [1]. The tert-pentyl group imparts sufficient solubility in mineral and synthetic base oils while minimizing evaporative loss, making the compound suitable for engine oils and industrial lubricants requiring extended oxidative stability [2].

Quality Control via NMR-AEM Correlation for Batch-to-Batch Consistency Verification

The validated NMR-AEM correlation (predicted AEM 0.94 vs. experimental 0.93) enables procurement laboratories to implement rapid ¹H NMR screening of incoming lots, verifying that antioxidant potency meets specifications without requiring DSC on every shipment [1]. This reduces QC turnaround time from hours to minutes, ensuring consistent formulation outcomes in just-in-time manufacturing environments [2].

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